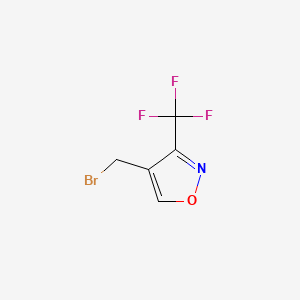
4-(Bromomethyl)-3-(trifluoromethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-(trifluoromethyl)isoxazole is a chemical compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)isoxazole typically involves the reaction of 3-(trifluoromethyl)isoxazole with a brominating agent. One common method is the bromination of 3-(trifluoromethyl)isoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-3-(trifluoromethyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)isoxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromomethyl group can act as a reactive site for further chemical modifications or interactions with biomolecules.
Comparison with Similar Compounds
4-(Bromomethyl)-3-(trifluoromethyl)isoxazole can be compared with other trifluoromethylated isoxazoles and bromomethylated heterocycles:
Similar Compounds: 3-(Trifluoromethyl)isoxazole, 4-(Bromomethyl)isoxazole, 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole.
Uniqueness: The presence of both bromomethyl and trifluoromethyl groups in the same molecule imparts unique reactivity and properties, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
493019-56-0 |
|---|---|
Molecular Formula |
C5H3BrF3NO |
Molecular Weight |
229.98 g/mol |
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3BrF3NO/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2 |
InChI Key |
UUQPRFQJRNBGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















